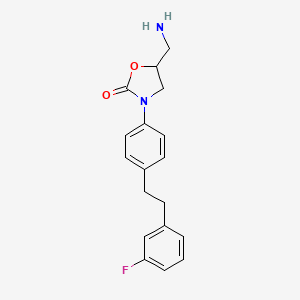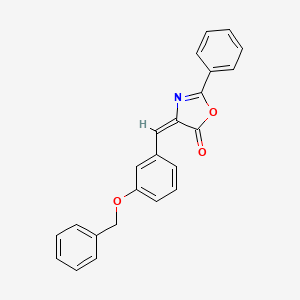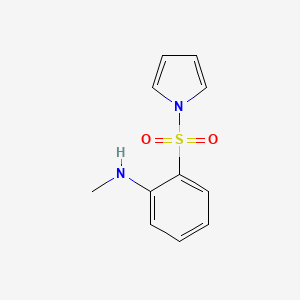
1H-Pyrrole, 1-((2-(methylamino)phenyl)sulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole, 1-((2-(methylamino)phenyl)sulfonyl)- is a heterocyclic organic compound that features a pyrrole ring substituted with a sulfonyl group and a methylamino group. Pyrrole derivatives are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry .
Preparation Methods
The synthesis of 1H-Pyrrole, 1-((2-(methylamino)phenyl)sulfonyl)- can be achieved through various methods. One common approach involves the Paal-Knorr synthesis, which condenses 2,5-dimethoxytetrahydrofuran with amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride . This method is operationally simple and economical, providing good to excellent yields under mild reaction conditions . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high purity and yield.
Chemical Reactions Analysis
1H-Pyrrole, 1-((2-(methylamino)phenyl)sulfonyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfonyl derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, often using reagents like alkyl halides or sulfonyl chlorides.
Common reagents and conditions used in these reactions include iron (III) chloride for condensation reactions, potassium permanganate for oxidation, and hydrogenation catalysts for reduction. Major products formed from these reactions include sulfonyl and amine derivatives .
Scientific Research Applications
1H-Pyrrole, 1-((2-(methylamino)phenyl)sulfonyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1H-Pyrrole, 1-((2-(methylamino)phenyl)sulfonyl)- involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with biological macromolecules, leading to inhibition or activation of specific enzymes or receptors. The methylamino group can enhance the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
1H-Pyrrole, 1-((2-(methylamino)phenyl)sulfonyl)- can be compared with other similar compounds, such as:
Indole derivatives: Indole and its derivatives also feature a fused ring system and exhibit diverse biological activities.
Sulfonamide-based compounds: These compounds share the sulfonyl group and are known for their antimicrobial properties.
The uniqueness of 1H-Pyrrole, 1-((2-(methylamino)phenyl)sulfonyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrrole or sulfonamide derivatives .
Properties
CAS No. |
173908-52-6 |
|---|---|
Molecular Formula |
C11H12N2O2S |
Molecular Weight |
236.29 g/mol |
IUPAC Name |
N-methyl-2-pyrrol-1-ylsulfonylaniline |
InChI |
InChI=1S/C11H12N2O2S/c1-12-10-6-2-3-7-11(10)16(14,15)13-8-4-5-9-13/h2-9,12H,1H3 |
InChI Key |
SUSNCEMJLZMJHG-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=CC=C1S(=O)(=O)N2C=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


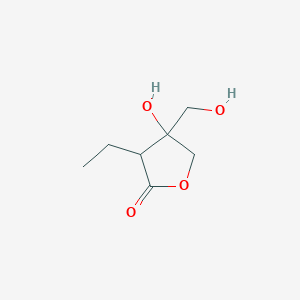
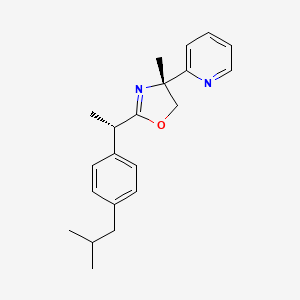
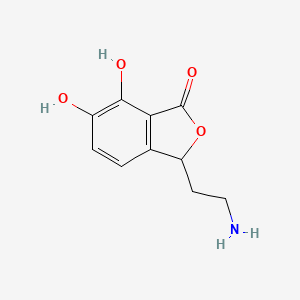
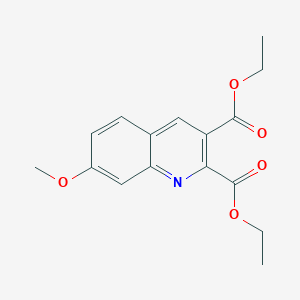

![3-(5-Methylthiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B15207913.png)
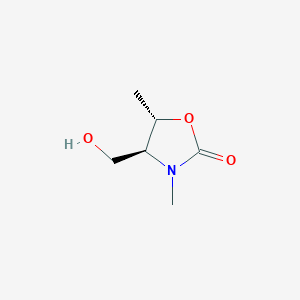
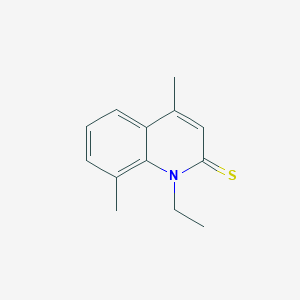
![2-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B15207928.png)

